Synthesis and Characterization of 1,2-Diselenolane-3-pentanoic Acid: A Technical Guide
Synthesis and Characterization of 1,2-Diselenolane-3-pentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the synthesis and characterization of 1,2-diselenolane-3-pentanoic acid based on available scientific literature. The detailed experimental protocols are constructed from established chemical principles and synthetic routes for analogous compounds due to the absence of a single, complete published procedure. The characterization data presented are predicted values based on the chemical structure and spectroscopic data of similar compounds.
Introduction
1,2-Diselenolane-3-pentanoic acid, the selenium analog of lipoic acid, is a fascinating molecule with significant potential in biomedical research and drug development. Its unique properties, stemming from the diselenide bond, make it a potent antioxidant and a tool for efficient cellular uptake. This technical guide provides an in-depth overview of its synthesis, characterization, and known biological activities to support further research and application.
Synthesis of 1,2-Diselenolane-3-pentanoic Acid
The synthesis of 1,2-diselenolane-3-pentanoic acid can be achieved through a multi-step process starting from a suitable C8 carboxylic acid precursor. A plausible and efficient synthetic route involves the halogenation of the terminal carbons followed by nucleophilic substitution with a selenium-containing reagent and subsequent cyclization.
Proposed Synthetic Pathway
The synthesis commences with the preparation of a 6,8-dihalo-octanoic acid derivative, which serves as the backbone for the introduction of the selenium atoms.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 6,8-dibromooctanoate
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Acid Chloride Formation: Adipic acid monomethyl ester is reacted with thionyl chloride to form the corresponding acid chloride. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
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Diazoketone Formation: The acid chloride is then reacted with diazomethane in diethyl ether at 0°C to yield the diazoketone intermediate.
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Bromoketone Formation: The diazoketone is treated with a solution of hydrogen bromide in a suitable solvent to form the bromoketone.
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Reduction: The ketonic group is selectively reduced to a hydroxyl group using a reducing agent such as sodium borohydride in ethanol or catalytic hydrogenation (H₂, Pd/C).
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Conversion of Hydroxyl to Bromide: The hydroxyl group is converted to a bromide using a brominating agent like thionyl bromide or phosphorus tribromide.
Step 2: Synthesis of 1,2-Diselenolane-3-pentanoic acid
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Diselenide Ring Formation: Methyl 6,8-dibromooctanoate is reacted with a selenium nucleophile, such as sodium diselenide (Na₂Se₂), in a polar aprotic solvent like dimethylformamide (DMF). Sodium diselenide can be prepared in situ by reacting selenium powder with a reducing agent like sodium borohydride. This reaction results in the formation of the 1,2-diselenolane ring via intramolecular cyclization.
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Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water. Acidification of the reaction mixture yields the final product, 1,2-diselenolane-3-pentanoic acid.
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization.
Characterization
The structure and purity of the synthesized 1,2-diselenolane-3-pentanoic acid can be confirmed using various spectroscopic techniques.
Spectroscopic Data (Predicted)
| Technique | Parameter | Expected Value |
| ¹H NMR | Chemical Shift (δ) | ~3.6-3.8 ppm (m, 1H, CH-Se), ~3.1-3.3 ppm (m, 2H, CH₂-Se), ~2.4 ppm (t, 2H, CH₂-COOH), ~1.4-1.9 ppm (m, 6H, other CH₂) |
| ¹³C NMR | Chemical Shift (δ) | ~178 ppm (C=O), ~50 ppm (CH-Se), ~40 ppm (CH₂-Se), ~34 ppm (CH₂-COOH), ~25-29 ppm (other CH₂) |
| Mass Spec. | Molecular Ion [M]⁺ | m/z ≈ 302 (for the most abundant Se isotope, ⁸⁰Se) |
| FTIR | Wavenumber (cm⁻¹) | ~2850-3000 (C-H stretching), ~1700 (C=O stretching), ~500-600 (C-Se stretching) |
Biological Activity and Signaling Pathways
1,2-Diselenolane-3-pentanoic acid exhibits distinct biological activities, primarily as an antioxidant and a facilitator of cellular uptake.
Antioxidant Activity
This compound has been shown to protect human low-density lipoprotein (LDL) from copper-mediated oxidative modification.[1][2][3] Unlike its sulfur analog, lipoic acid, which acts in hydrophilic environments, 1,2-diselenolane-3-pentanoic acid exerts its antioxidant effects in a lipophilic environment, inhibiting lipid peroxidation.[1][2][3] The antioxidant activity of many organoselenium compounds is linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant enzymes.
Cellular Uptake
1,2-Diselenolane-3-pentanoic acid facilitates the efficient delivery of molecules into the cytosol of cells.[4][5] This uptake mechanism is notably independent of endocytosis.[1] The proposed mechanism involves a dynamic covalent exchange between the diselenide ring and thiols on the cell surface, leading to the translocation of the molecule across the cell membrane.
Conclusion
1,2-Diselenolane-3-pentanoic acid is a valuable compound for research in oxidative stress and drug delivery. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. The unique biological activities of this molecule, particularly its lipophilic antioxidant properties and its ability to mediate efficient cellular uptake, warrant further investigation for potential therapeutic applications. This guide provides a foundational understanding to aid researchers in the synthesis, characterization, and application of this promising diselenolane.
References
- 1. Diselenolane-mediated cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lipoic acid analogue 1,2-diselenolane-3-pentanoic acid protects human low density lipoprotein against oxidative modification mediated by copper ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Diselenolane-mediated cellular uptake - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
